N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a thiophene ring, a hydroxy group, and an imidazolidine-1-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the thiophene ring, which undergoes functionalization to introduce the hydroxy group and the propyl chain This is followed by the formation of the imidazolidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The thiophene ring and imidazolidine moiety play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings but different functional groups.
Imidazolidine Derivatives: Compounds with the imidazolidine ring but varying side chains.
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it distinct from other thiophene or imidazolidine derivatives, offering unique opportunities for research and application.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-11(17,8-3-2-6-18-8)7-13-10(16)14-5-4-12-9(14)15/h2-3,6,17H,4-5,7H2,1H3,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRZCWPTOXDVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCNC1=O)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.